1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one
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Overview
Description
1-(5-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-1-PROPANONE is an organic compound that belongs to the class of benzodioxins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-1-PROPANONE typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: Introduction of the amino group at the 5-position of the benzodioxin ring using reagents such as ammonia or amines under suitable conditions.
Ketone Formation: The propanone moiety can be introduced via Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The amino group may participate in hydrogen bonding and electrostatic interactions, while the benzodioxin ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-1-PROPANOL: Similar structure but with an alcohol group instead of a ketone.
1-(5-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-1-BUTANONE: Similar structure but with a longer carbon chain.
Uniqueness
1-(5-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a ketone group allows for diverse chemical modifications and interactions.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(5-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-7(2)11(14)8-3-4-9-12(10(8)13)16-6-5-15-9/h3-4,7H,5-6,13H2,1-2H3 |
InChI Key |
MEQBDPDOAXFGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=C(C=C1)OCCO2)N |
Origin of Product |
United States |
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